2-Naphthoyl isothiocyanate
CAS No.: 66090-35-5
Cat. No.: VC14422988
Molecular Formula: C12H7NOS
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66090-35-5 |
|---|---|
| Molecular Formula | C12H7NOS |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | naphthalene-2-carbonyl isothiocyanate |
| Standard InChI | InChI=1S/C12H7NOS/c14-12(13-8-15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H |
| Standard InChI Key | IGDMFCQPAMIOMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)N=C=S |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
2-Naphthyl isothiocyanate consists of a naphthalene ring system (C₁₀H₈) bonded to an isothiocyanate functional group at the second position. The planar naphthalene moiety contributes to the compound’s aromatic stability, while the electron-deficient isothiocyanate group enhances electrophilic reactivity. This dual nature facilitates nucleophilic substitutions and cycloaddition reactions, making it a versatile intermediate in synthetic chemistry .
Synthetic Routes
Two primary methods dominate the synthesis of 2-NITC:
Dithiocarbamate Oxidation
A widely employed approach involves the reaction of 2-naphthylamine with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH), forming a sodium dithiocarbamate intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) or chlorine (Cl₂) yields 2-NITC .
Reaction Scheme:
Thiophosgene Method
An alternative route utilizes thiophosgene (CSCl₂) to convert 2-naphthylamine directly into 2-NITC under anhydrous conditions. This method offers higher purity but requires stringent safety protocols due to thiophosgene’s toxicity .
Physicochemical Properties
Thermal Stability
Studies on mesogenic derivatives of 2-NITC reveal high nematic phase stability. For example, 2-(4-butylsulphanylphenyl)-6-isothiocyanatonaphthalene exhibits a nematic range of 98–220°C, underscoring its utility in liquid crystal displays (LCDs) .
Table 1: Transition Temperatures of 2-NITC Derivatives
| Compound | Melting Point (°C) | Nematic Range (°C) |
|---|---|---|
| 2-(4-Butylsulphanylphenyl)-6-NITC | 98 | 98–220 |
| 1-(4-Butylsulphanylphenyl)-2-(6-NITC)ethyne | 105 | 105–195 |
Spectroscopic Characteristics
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IR Spectroscopy: The isothiocyanate group exhibits a strong absorption band near 2050 cm⁻¹ (N=C=S stretch) .
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NMR: NMR signals for aromatic protons appear at δ 7.4–8.2 ppm, while the isothiocyanate carbon resonates at δ 132 ppm in NMR .
Biochemical Mechanisms and Pharmacokinetics
Cytochrome P-450 Metabolism
Rat liver microsomes metabolize 2-NITC via cytochrome P-450-mediated oxidative desulfuration, producing 2-naphthyl isocyanate. This intermediate reacts with endogenous amines (e.g., 2-aminonaphthalene) to form ureas such as -di-2-naphthylurea. Aroclor-induced microsomes enhance this metabolic activity tenfold .
Key Metabolic Pathway:
Anticancer Activity
Isothiocyanates, including 2-NITC, modulate multiple oncogenic pathways:
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .
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Cell Cycle Arrest: G₂/M phase arrest via inhibition of cyclin-dependent kinases (CDKs) .
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Detoxification Enhancement: Activation of glutathione S-transferase (GST), facilitating carcinogen excretion .
Table 2: Anticancer Mechanisms of 2-NITC
| Mechanism | Target Pathway | Effect Size (IC₅₀) |
|---|---|---|
| Apoptosis Induction | Bax/Bcl-2 Ratio | 12 µM |
| Cell Cycle Arrest | CDK1/Cyclin B Inhibition | 18 µM |
| Detoxification | GST Activation | 25 µM |
Industrial and Research Applications
Liquid Crystal Technology
2-NITC derivatives serve as mesogens in LCDs due to their high thermal stability and low melting points. The compound’s rigid naphthalene core and polar isothiocyanate group enable precise alignment under electric fields, critical for high-resolution displays .
Organic Synthesis
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Thiourea Formation: Reaction with amines yields thioureas, used as catalysts in asymmetric synthesis.
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Heterocycle Construction: Cycloaddition with azides generates tetrazoles, valuable in medicinal chemistry .
Case Study: A visible-light-initiated cascade reaction of 2-NITC with amines produced tetrahydroisoquinolines with 92% yield, demonstrating its utility in green chemistry .
Toxicological and Environmental Considerations
Acute Toxicity
2-NITC exhibits moderate toxicity (LD₅₀ = 320 mg/kg in rats), primarily affecting hepatic and renal systems. Chronic exposure may lead to DNA adduct formation, necessitating proper handling protocols .
Environmental Impact
The compound’s stability in aqueous environments (half-life = 14 days at pH 7) raises concerns about bioaccumulation. Microbial degradation pathways remain under investigation .
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